Cas no 149080-28-4 (4-Fluoro-benzenebutanamine)

4-Fluoro-benzenebutanamine structure
4-Fluoro-benzenebutanamine structure
Product Name:4-Fluoro-benzenebutanamine
CAS No:149080-28-4
MF:C10H14FN
MW:167.223266124725
MDL:MFCD09886645
CID:2663519
PubChem ID:14952376
Update Time:2025-09-21

4-Fluoro-benzenebutanamine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-fluorophenyl)butan-1-amine
    • OTAVA-BB 1038743
    • 4-Fluoro-benzenebutanamine
    • SCHEMBL3706426
    • Benzenebutanamine, 4-fluoro-
    • MFCD09886645
    • NS-01351
    • F79520
    • 149080-28-4
    • EN300-1835387
    • AB54561
    • AKOS013465893
    • CS-0433316
    • MDL: MFCD09886645
    • Inchi: 1S/C10H14FN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2
    • InChI Key: VIYIIBCNUSHUSE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CCCCN

Computed Properties

  • Exact Mass: 167.111027613Da
  • Monoisotopic Mass: 167.111027613Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 253.5±23.0 °C at 760 mmHg
  • Flash Point: 117.9±10.5 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

4-Fluoro-benzenebutanamine Security Information

4-Fluoro-benzenebutanamine Pricemore >>

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